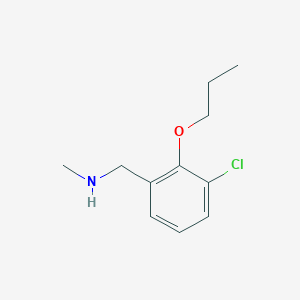
(3-Chloro-2-propoxy-benzyl)-methyl-amine
説明
(3-Chloro-2-propoxy-benzyl)-methyl-amine is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3-Chloro-2-propoxy-benzyl)-methyl-amine (CAS No. 894851-33-3) is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro-substituted aromatic ring, which is known to influence its interaction with biological targets. The presence of the propoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It might modulate the activity of certain receptors, influencing signaling pathways critical for cellular responses.
Antitumor Activity
Studies have indicated that this compound exhibits significant antitumor properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in lung cancer cells, suggesting its potential as a therapeutic agent against non-small cell lung cancer (NSCLC) .
Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound. In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced damage, possibly through the modulation of antioxidant enzyme activities .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Variations in the substituents on the benzyl ring can significantly affect its potency and selectivity towards biological targets. For example, alterations in the length and branching of the alkyl chain attached to the benzyl moiety have been correlated with changes in enzyme inhibition profiles .
Case Studies
- Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines revealed that this compound effectively inhibited tumor growth by inducing apoptosis and cell cycle arrest at G1 phase. The IC50 values ranged from 5 to 15 µM across different cell lines .
- Neuroprotection in Animal Models : In vivo studies using rodent models showed that administration of this compound reduced neuroinflammation and improved cognitive function after induced oxidative stress .
Data Tables
特性
IUPAC Name |
1-(3-chloro-2-propoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-3-7-14-11-9(8-13-2)5-4-6-10(11)12/h4-6,13H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGQEHVLXLJETM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1Cl)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















